Product packaging for Isoamyl 2-octynoate(Cat. No.:CAS No. 68555-60-2)

Isoamyl 2-octynoate

Cat. No.: B1581846
CAS No.: 68555-60-2
M. Wt: 210.31 g/mol
InChI Key: OTJSOSMJTUKXJR-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry and Alkynyl Compounds

Isoamyl 2-octynoate is a member of two significant classes of organic compounds: esters and alkynes. Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group. They are widely recognized for their applications as fragrances, solvents, and precursors in organic synthesis. jmb.or.krnih.gov The "isoamyl" portion of the name refers to the branched five-carbon alcohol (isoamyl alcohol) from which the ester is derived. nih.gov

The "2-octynoate" part of the name indicates the presence of an eight-carbon chain with a carbon-carbon triple bond (an alkyne) at the second position. nih.gov Alkynyl groups are highly reactive and serve as versatile handles in organic synthesis, enabling the construction of complex molecular frameworks through various addition and coupling reactions. rsc.org The electron-withdrawing nature of the boronic ester group in some alkynyl esters, for instance, makes them suitable for cycloaddition reactions. rsc.org The combination of the ester and alkyne functionalities in this compound results in a molecule with a distinct reactivity profile, where the triple bond can be selectively targeted for transformations while the ester group can be hydrolyzed or modified.

Significance of Investigating the Chemical Structure and Reactivity of this compound

The chemical structure of this compound is significant due to the interplay of its constituent parts. The branched isoamyl group can influence the molecule's physical properties, such as its boiling point and solubility, and can also impart steric hindrance that may direct the stereochemical outcome of reactions at the nearby alkyne. The position of the triple bond at the C-2 position makes it a conjugated alkyne, which affects its electronic properties and reactivity.

Research into the reactivity of alkynyl esters is an active area of investigation. For example, they can undergo palladium-catalyzed decarbonylative alkynylation, providing a halogen-free alternative to traditional Sonogashira coupling reactions for forming aryl- and heteroarylalkynes. oup.com Furthermore, alkynyl esters can act as dienophiles in cobalt-catalyzed Diels-Alder reactions to generate complex cycloadducts. organic-chemistry.org The study of this compound's specific reactivity can contribute to the development of new synthetic methodologies and the creation of novel molecules with potential applications in materials science and medicinal chemistry.

Overview of Current Academic Research Trajectories for Alkynyl Esters and Branched-Chain Alcohol Derivatives

Current academic research on alkynyl esters is diverse and expanding. One major trajectory involves their use as building blocks in catalysis. For instance, N-heterocyclic carbene (NHC) catalysis has been shown to promote the [2+4] cyclization of alkynyl esters with α,β-unsaturated ketones to synthesize highly substituted 4H-pyran derivatives. acs.org Another area of focus is the development of novel transformations, such as the synthesis of α,α-disubstituted β-alkynyl esters from allenoates, which serve as valuable intermediates for constructing 1,n-enynes and 1,n-diynes. organic-chemistry.org

In parallel, there is growing interest in esters derived from branched-chain alcohols. These compounds are explored for their potential as biofuels with improved low-temperature properties. researchgate.net Additionally, the biosynthesis of branched-chain esters in fruits is a subject of research due to their significant contribution to flavor and aroma profiles. nih.govnih.gov The study of enzymes like alcohol acyltransferases (AATs) for the microbial synthesis of branched-chain esters from organic waste is also a promising research avenue, aiming to produce valuable chemicals and biofuels sustainably. osti.gov The investigation of this compound fits within these broader trends, offering a platform to explore both the fundamental reactivity of alkynyl esters and the unique properties conferred by the branched-chain alcohol moiety.

Chemical and Physical Properties of this compound

Below are tables detailing the computed chemical and physical properties of this compound.

Table 1: General Identifiers

Property Value Source
IUPAC Name 3-methylbutyl oct-2-ynoate nih.gov
CAS Number 68555-60-2 nih.govscbt.com
Molecular Formula C13H22O2 nih.govscbt.com
Molecular Weight 210.31 g/mol nih.govindustrialchemicals.gov.au
SMILES CCCCCC#CC(=O)OCCC(C)C nih.gov

Table 2: Computed Physical Properties

Property Value Source
XLogP3-AA 4.9 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 7 nih.gov
Exact Mass 210.161979940 Da nih.gov
Monoisotopic Mass 210.161979940 Da nih.gov
Topological Polar Surface Area 26.3 Ų nih.gov
Refractive Index 1.44900 to 1.45200 @ 20.00 °C thegoodscentscompany.com
Density 0.89400 to 0.89700 @ 20.00 °C thegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B1581846 Isoamyl 2-octynoate CAS No. 68555-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl oct-2-ynoate
Source PubChem
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InChI

InChI=1S/C13H22O2/c1-4-5-6-7-8-9-13(14)15-11-10-12(2)3/h12H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJSOSMJTUKXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7071654
Record name 2-Octynoic acid, 3-methylbutyl ester
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68555-60-2
Record name 3-Methylbutyl 2-octynoate
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Record name 2-Octynoic acid, 3-methylbutyl ester
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Record name 2-Octynoic acid, 3-methylbutyl ester
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Record name 2-Octynoic acid, 3-methylbutyl ester
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Record name 3-methylbutyl oct-2-ynoate
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Advanced Synthetic Methodologies for Isoamyl 2 Octynoate and Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis masterfully combines the precision of biological catalysts with the practicality of chemical reactions to create complex molecules. nih.govnih.gov This hybrid approach circumvents many of the challenges associated with purely chemical or biological methods, such as harsh reaction conditions and low yields. mdpi.compan.olsztyn.pl For the production of esters like isoamyl 2-octynoate, enzymes, particularly lipases and cutinases, are employed to catalyze the esterification process with high efficiency and selectivity. cirad.frnih.gov

Biocatalyst-Mediated Esterification Mechanisms

The core of chemoenzymatic ester synthesis lies in the remarkable catalytic power of enzymes like lipases and cutinases. These biocatalysts facilitate the formation of an ester bond between an alcohol and a carboxylic acid or its derivative under gentle conditions. sciendo.com

Lipases (EC 3.1.1.3) are among the most versatile and widely used enzymes in biocatalysis. sciendo.com Their natural function is to hydrolyze triglycerides, but in non-aqueous environments, they excel at catalyzing the reverse reaction: esterification. sciendo.comcirad.fr

Candida antarctica lipase (B570770) B (CALB): CALB is a powerhouse in the world of biocatalysis, frequently used in its immobilized form, such as Novozym 435. cirad.frrsc.org It is renowned for its broad substrate specificity and high stability. pan.olsztyn.plcirad.fr In the synthesis of isoamyl esters, CALB has demonstrated high conversion rates. For instance, in the synthesis of isoamyl acetate (B1210297), a structurally related ester, CALB has achieved yields exceeding 80% in solvent-free systems and up to 100% in organic solvents like hexane (B92381). sciendo.comusm.my The mechanism typically follows a Ping-Pong Bi-Bi kinetic model, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the free enzyme. usm.mynih.gov

Thermomyces lanuginosus lipase (TLL): This lipase is another popular choice for ester synthesis, available in both liquid and immobilized forms. nih.govresearchgate.net TLL has shown high efficiency in the esterification of various fatty acids and alcohols. nih.govresearchgate.net For example, it has been successfully used to catalyze the synthesis of fatty acid isoamyl esters from soybean oil deodorizer distillate and isoamyl alcohol, achieving yields of up to 70 wt.%. nih.gov TLL is noted for its regioselectivity and can be a cost-effective alternative to other lipases. researchgate.netsemanticscholar.org

EnzymeSubstratesProductYieldReference
Candida antarctica lipase B (Novozym 435)Isoamyl alcohol and acetic anhydride (B1165640)Isoamyl acetate>80% (solvent-free) usm.my
Candida antarctica lipase B (Novozym 435)Isoamyl alcohol and acetic anhydrideIsoamyl acetate100% (in n-hexane) sciendo.com
Thermomyces lanuginosus lipase (Eversa)Isoamyl alcohol and soybean oil deodorizer distillateFatty acid isoamyl esters~70 wt.% nih.gov

Cutinases (E.C. 3.1.1.74) are serine esterases that, like lipases, can catalyze esterification in non-aqueous media. nih.govjmb.or.kr They are characterized by a Ser-His-Asp catalytic triad (B1167595) but lack the hydrophobic lid that covers the active site in many lipases, which can make them more accessible to a wider range of substrates. nih.govjmb.or.kr

Rhodococcus cutinase (Rcut): A cutinase from Rhodococcus bacteria has been effectively used for the synthesis of various isoamyl fatty acid esters. nih.govjmb.or.kr When immobilized on methacrylate (B99206) divinylbenzene (B73037) beads, Rcut efficiently synthesized isoamyl acetate, butyrate, hexanoate, octanoate (B1194180), and decanoate. nih.govjmb.or.kr Docking studies have shown that the suitability of the fatty acid substrate is related to its binding energy and proximity to the active site serine. nih.govjmb.or.kr For instance, in the synthesis of isoamyl butyrate, the esterification reaction proved to be more efficient than transesterification. nih.gov

EnzymeSubstratesProductConversionReference
Rhodococcus cutinase (immobilized)Isoamyl alcohol and various fatty acidsIsoamyl fatty acid estersHigh nih.govjmb.or.kr
Rhodococcus cutinase (immobilized)Isoamyl alcohol and butyric acidIsoamyl butyrate~89.8 mM from 100 mM butyric acid nih.gov

Adsorption: This is one of the simplest and most cost-effective techniques, involving the physical binding of the enzyme to a support surface. researchgate.net However, enzyme leakage can be a drawback. rsc.org

Covalent Binding: This method forms strong, stable bonds between the enzyme and the support, leading to enhanced stability and reusability. plos.org Supports like chitosan (B1678972) are often used due to their biocompatibility and the presence of reactive amino groups for covalent attachment. plos.org

Entrapment: The enzyme is physically confined within a porous matrix, such as a polymeric gel. researchgate.net

Cross-Linking: Enzymes are linked together to form larger aggregates, which can then be used as a solid catalyst. mdpi.com

The choice of support material is also crucial. Materials range from natural polymers like chitosan and alginate to synthetic resins and inorganic materials. sciendo.comresearchgate.netplos.org For instance, Novozym 435, a widely used commercial biocatalyst, consists of CALB immobilized on a macroporous acrylic resin. rsc.orgmdpi.com

Cutinase-Catalyzed Esterification (e.g., Rhodococcus cutinase)

Optimization of Enzymatic Reaction Systems

To maximize the efficiency of biocatalytic ester synthesis, careful optimization of reaction parameters is essential. This often involves kinetic modeling to understand the reaction dynamics and predict optimal conditions.

Kinetic models are mathematical representations that describe the rate of a chemical reaction. In the context of enzymatic esterification, these models are invaluable for understanding how factors like substrate concentration, temperature, and enzyme loading affect the reaction rate and final product yield. taylors.edu.myresearchgate.net

A common model used for lipase-catalyzed reactions is the Ping-Pong Bi-Bi mechanism . usm.mynih.gov This model describes a two-substrate reaction where one product is released before the second substrate binds. In the case of esterification with an acyl anhydride, the reaction can be more complex, involving a primary reaction between the alcohol and the anhydride, followed by a secondary reaction between the alcohol and the resulting carboxylic acid. nih.govtaylors.edu.myresearchgate.net

For the synthesis of isoamyl acetate from isoamyl alcohol and acetic anhydride catalyzed by Candida antarctica lipase B, a study developed a kinetic model based on the Ping-Pong Bi-Bi mechanism with inhibition by acetic anhydride. nih.govtaylors.edu.my The model was able to accurately predict the experimental reaction rates under conditions of low acetic acid concentration. nih.gov Another study on the same reaction in a solvent-free system identified two main reactions and determined the kinetic constants for each. taylors.edu.myresearchgate.net

ModelReaction SystemKey FindingsReference
Ping-Pong Bi-Bi with inhibitionIsoamyl acetate synthesis from isoamyl alcohol and acetic anhydride in n-hexane using Novozym 435Acetic anhydride exhibits an inhibitory effect. The model accurately predicts reaction rates at low acetic acid concentrations. nih.gov
First Principle modelIsoamyl acetate synthesis from isoamyl alcohol and acetic anhydride in a solvent-free system using CALBTwo primary reactions occur. Kinetic constants (k1 and k2) were determined to be -0.0135 and 0.2530, respectively. taylors.edu.myresearchgate.net
Influence of Reaction Parameters on Esterification Efficiency

The efficiency of the enzymatic synthesis of esters like this compound is profoundly affected by several key reaction parameters. Optimizing these variables is crucial for maximizing yield and reaction rates.

Molar Ratios: The stoichiometry of the substrates, isoamyl alcohol and 2-octynoic acid, plays a critical role. In enzymatic esterification, using an excess of the alcohol (nucleophile) can shift the reaction equilibrium towards the product side, resulting in higher conversion rates and shorter reaction times. nih.gov Studies on similar esters, such as isoamyl acetate, have shown that increasing the alcohol-to-acid molar ratio can lead to significantly higher yields, sometimes achieving over 80% conversion even with high substrate concentrations. nih.gov However, an excessive concentration of short-chain alcohols can also lead to enzyme inactivation. mdpi.com For the synthesis of isoamyl butyrate, increasing the molar ratio from 1:1 to 5:1 (alcohol:acid) had a negative effect on productivity. redalyc.org

Temperature: Temperature influences reaction kinetics and enzyme stability. Initially, raising the temperature increases the reaction rate. For instance, in the synthesis of isoamyl butyrate, increasing the temperature from 30°C to 50°C had a positive effect on productivity. redalyc.org However, beyond an optimal point, typically between 40°C and 60°C for many lipases, the enzyme may begin to denature, leading to a rapid loss of activity. researchgate.netnih.gov For the synthesis of isoamyl butyrate, the highest product yield was achieved at 50°C, with higher temperatures potentially destabilizing the substrate and products. jmb.or.kr

Solvent Systems: The choice of solvent is critical in non-aqueous enzymatic catalysis. The solvent's primary role is to dissolve substrates and facilitate their interaction with the enzyme's active site. rsc.org Hydrophobicity of the solvent, often measured by the partition coefficient (log P), is a key indicator of its suitability. Solvents with a high log P value (typically >3.0), such as hexane and cyclohexane (B81311), are often preferred as they are less likely to strip the essential water layer from the enzyme, thus preserving its catalytic activity. nih.govnih.gov In contrast, more hydrophilic solvents can reduce enzyme performance. mdpi.com

Water Activity: Water is a byproduct of esterification, and its concentration can dictate the direction of the reaction. According to Le Chatelier's principle, removing water will drive the synthesis towards the ester product. This is often achieved using molecular sieves. jmb.or.kr However, a minimal amount of water is essential for maintaining the conformational flexibility and catalytic activity of the lipase enzyme. mdpi.com Complete removal of water can significantly reduce or halt the reaction. mdpi.com Conversely, excessive water content can promote the reverse reaction, hydrolysis, which breaks the ester down into its constituent acid and alcohol. rsc.org The optimal water content is a delicate balance, often requiring buffer saturation of the organic solvent or controlled addition to maintain the enzyme's microaqueous environment. nih.gov

Table 1: Influence of Reaction Parameters on Enzymatic Esterification

Parameter General Effect on Efficiency Optimal Conditions/Observations
Molar Ratio (Alcohol:Acid) An excess of alcohol generally shifts equilibrium to favor ester formation. nih.gov Increasing the ratio can enhance conversion but may also cause substrate inhibition at very high concentrations. mdpi.comredalyc.org
Temperature Reaction rate increases with temperature up to an optimum, beyond which enzyme denaturation occurs. researchgate.netnih.gov Typically optimized between 40°C and 60°C for lipases used in flavor ester synthesis. nih.govjmb.or.kr
Solvent System Hydrophobic solvents (high log P) are preferred to maintain enzyme activity. nih.gov Hexane and cyclohexane are commonly used, minimizing the stripping of essential water from the enzyme. jmb.or.kr
Water Activity (a_w) Low water activity favors ester synthesis, while high activity favors hydrolysis. rsc.org A minimal amount of water is crucial for enzyme function. mdpi.com Often controlled by adding molecular sieves or using salt hydrates to maintain an optimal microenvironment for the enzyme. nih.govjmb.or.kr
Studies on Biocatalyst Stability and Operational Reusability

A significant advantage of using immobilized enzymes in industrial processes is their stability and potential for reuse over multiple reaction cycles, which is crucial for economic viability. mdpi.cominteresjournals.org The immobilization support and method can greatly enhance the enzyme's resistance to denaturation from temperature, pH, and organic solvents. nih.gov

Studies on various immobilized lipases have demonstrated remarkable operational stability. For example, lipase from Thermomyces lanuginosus immobilized on styrene-divinylbenzene beads showed high stability in the production of butyl butyrate. rsc.org In other research, a recombinant lipase adsorbed on silica (B1680970) completely retained its activity after 38 reaction cycles, while the same enzyme on a carbon aerogel retained 96% of its initial activity after 29 cycles. bohrium.com For the synthesis of isoamyl acetate, an immobilized lipase from Rhizomucor miehei was successfully reused for ten cycles. nih.gov Similarly, in the synthesis of a second-generation biolubricant, an immobilized lipase retained over 96% of its initial activity after five consecutive reuses. mdpi.com These findings underscore the potential for developing robust and reusable biocatalytic systems for the production of this compound.

Table 2: Examples of Biocatalyst Reusability in Ester Synthesis

Biocatalyst/Support Ester Synthesized Reusability Findings
Thermomyces lanuginosus lipase (rPichia/lip) on Silica n-Butyl heptanoate Retained 100% of initial activity after 38 cycles. bohrium.com
Thermomyces lanuginosus lipase (rPichia/lip) on Carbon Aerogel n-Butyl heptanoate Retained 96% of initial activity after 29 cycles. bohrium.com
Pseudomonas fluorescens lipase on Octyl-Silica Fructose oleate Conversion reduced to 50% after the fifth cycle at 45°C. mdpi.com
Immobilized Lipase Biolubricant Ester Retained 96% of initial activity after 5 reuses. mdpi.com
Rhizomucor miehei lipase Isoamyl acetate Successfully reused for 10 cycles. nih.gov

Modern Organic Synthesis Pathways

Acid-Catalyzed Esterification Mechanisms and Enhancements

The classical method for synthesizing esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The mechanism for the synthesis of this compound proceeds through a series of equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-octynoic acid, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isoamyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups, creating a good leaving group (water). libretexts.org

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. libretexts.org

A key challenge in the acid-catalyzed reaction of an alkynyl carboxylic acid is the potential for side reactions involving the triple bond, such as hydration. organicchemistrytutor.comyoutube.com Enhancements to the traditional method focus on improving yield and selectivity by using milder catalysts or conditions that favor esterification over competing reactions.

Development of Heterogeneous Catalytic Systems

To overcome the problems associated with homogeneous acid catalysts, such as corrosion, difficult separation, and waste generation, significant research has focused on developing solid acid catalysts. ajgreenchem.commdpi.com These heterogeneous systems offer easier recovery, reusability, and often lead to cleaner reactions.

Solid Acids: A variety of solid acid materials have been explored for esterification, including metal oxides, zeolites, and sulfated zirconia. mdpi.comresearchgate.net Supported iron oxide nanoparticles, for example, have been shown to be efficient and recoverable catalysts for the esterification of a wide range of carboxylic acids, demonstrating reusability for up to 10 runs without significant loss of activity. mdpi.com

Ion-Exchange Resins: Strongly acidic cation-exchange resins, such as Amberlyst-15 and Dowex, are among the most commonly used and effective solid catalysts for esterification. researchgate.netripublication.com These polymeric resins possess sulfonic acid groups that mimic the catalytic activity of sulfuric acid but are confined to a solid support, simplifying workup to a simple filtration. ripublication.comnih.gov They are widely applied in various esterification processes, including those involving branched alcohols. ripublication.comresearchgate.net

Nano-Biocomposites: In the realm of biocatalysis, nano-biocomposites represent an advanced form of immobilization. These involve attaching enzymes to nanostructured materials, which can significantly enhance catalytic performance and stability. mdpi.com

Table 3: Examples of Heterogeneous Catalysts in Esterification

Catalyst Type Specific Example Application/Advantage
Ion-Exchange Resin Amberlyst-15, Dowex H+ Widely used for various esterifications; easy to handle, recover, and reuse; effective for producing simple and complex esters. researchgate.netripublication.comnih.gov
Supported Metal Oxides Iron Oxide Nanoparticles (FeNP@SBA-15) Efficient for esterifying aromatic and aliphatic acids; recoverable and reusable for multiple cycles. mdpi.com
Sulfated Metal Oxides Sulfated Zirconia Acts as a strong solid acid catalyst for esterification reactions. researchgate.net
Heteropolyacids Supported on Silica or Carbon Used as catalysts in gas and liquid phase esterification reactions. researchgate.netgoogle.com

Investigations into Multi-Step Routes Utilizing Alkynyl Carboxylic Acid Intermediates

The synthesis of this compound can be approached via a multi-step sequence where the key intermediate, 2-octynoic acid, is first prepared and then esterified. This strategy allows for greater control and purification at each stage. A common route to 2-octynoic acid involves the carboxylation of a terminal alkyne, 1-heptyne. The resulting 2-octynoic acid is a stable intermediate that can be isolated and purified before the final esterification step. ontosight.ai

The subsequent esterification of 2-octynoic acid with isoamyl alcohol can then be carried out using any of the standard methods, such as the acid-catalyzed Fischer esterification described previously. ontosight.ai This two-step approach is synthetically straightforward and is documented for similar esters, such as allyl 2-octynoate, which is prepared by the esterification of 2-octynoic acid with allyl alcohol. ontosight.ai This modularity is advantageous for producing a variety of 2-octynoate esters by simply changing the alcohol in the final step.

Implementation of Continuous Flow Chemistry for Scalable Ester Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. rsc.orgrsc.org

For ester synthesis, flow reactors can provide excellent mixing and heat transfer, allowing for reactions to be run at higher temperatures and concentrations, thus accelerating reaction rates. beilstein-journals.org The implementation of packed-bed reactors containing a solid-state catalyst (such as an ion-exchange resin or immobilized enzyme) allows for the continuous conversion of substrates into products. cam.ac.uk The product stream exits the reactor and can be subjected to in-line purification, streamlining the entire manufacturing process.

This technology has been successfully applied to the synthesis of flavor esters. For example, the continuous production of isoamyl acetate was demonstrated in a continuous stirred tank membrane reactor (CST-MR) using an immobilized lipase, which operated stably for 10 days with high productivity. unimi.it Flow chemistry also enables the safe handling of potentially hazardous intermediates and reagents. cam.ac.uk Given these advantages, continuous flow processing represents a highly promising and scalable manufacturing route for this compound. researchgate.net

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound and its analogs is pivotal in developing sustainable and environmentally responsible manufacturing processes. This section explores key strategies, including the use of benign reaction media, evaluation of atom economy, and the development of sustainable catalysts.

Design and Application of Environmentally Benign Reaction Media (e.g., Supercritical Carbon Dioxide, Solvent-Free Systems)

The choice of reaction medium is a critical factor in the environmental impact of a chemical process. Traditional organic solvents often contribute to pollution and pose health and safety risks. nih.gov Consequently, research has focused on developing greener alternatives such as supercritical carbon dioxide (scCO₂) and solvent-free systems. nih.gov

Supercritical Carbon Dioxide (scCO₂):

Research on the esterification of oleic acid with methanol (B129727) showed a significant yield increase to 39.41% in scCO₂, compared to 10.51% in a solvent-free system and 10.10% in hexane. mdpi.com Similarly, the continuous synthesis of 2-ethylhexyl 2-ethylhexanoate (B8288628) in scCO₂ using a zirconium oxide catalyst achieved 100% selectivity and 40% conversion. researchgate.net These findings highlight the potential of scCO₂ to improve esterification processes, although factors like pressure, temperature, and catalyst choice need careful optimization. mdpi.comresearchgate.net For example, in one study, increasing pressure in scCO₂ did not significantly affect total yield and conversion but did alter selectivity. researchgate.net

Solvent-Free Systems:

Conducting reactions without a solvent, known as solvent-free or neat conditions, represents a highly green approach by eliminating solvent-related waste and hazards. whiterose.ac.uk The enzymatic synthesis of isoamyl acetate has been extensively studied in solvent-free systems. usm.mytaylors.edu.myaidic.it For example, the synthesis of isoamyl acetate from acetic acid and isoamyl alcohol using a nano-biocomposite catalyst from ball-milled seashells under solvent-free conditions achieved a high yield of 91%. whiterose.ac.uknih.gov This method offers advantages such as the use of an inexpensive, naturally occurring catalyst and the avoidance of corrosive acids and toxic solvents. nih.gov

Enzymatic approaches in solvent-free media are also common. Lipase from Candida antarctica has been used to catalyze the synthesis of isoamyl acetate from isoamyl alcohol and acetic anhydride in a solvent-free system, with models like the Ping-Pong Bi-Bi mechanism being used to describe the reaction kinetics. usm.my Studies have optimized various parameters, including temperature, substrate molar ratio, and enzyme concentration, to maximize the yield of isoamyl acetate in these systems. aidic.it

Table 1: Comparison of Reaction Media for Ester Synthesis

Reaction Medium Reactants Catalyst Key Findings Reference
Supercritical CO₂ Oleic acid, Methanol Geotrichum candidum Lipase Yield of 39.41% in scCO₂ vs. 10.51% solvent-free. mdpi.com
Supercritical CO₂ 2-Ethylhexanoic acid, 2-Ethyl-1-hexanol Zirconium oxide 100% selectivity and 40% conversion. researchgate.net
Solvent-Free Isoamyl alcohol, Acetic acid Ball-milled seashells 91% yield under optimized conditions. whiterose.ac.uknih.gov
Solvent-Free Isoamyl alcohol, Acetic anhydride Lipase from Candida antarctica Reaction follows Ping-Pong Bi-Bi mechanism. usm.my
Supercritical CO₂ & Solvent-Free Isoamyl alcohol, various acids Hog pancreas lipase High yields for isoamyl propionate, butyrate, and octanoate in both media. capes.gov.br

Evaluation of Atom Economy and Process Intensification Strategies

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. savemyexams.com An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product, generating no waste. savemyexams.com The addition of carboxylic acids to alkynes is an example of a highly atom-economical reaction for synthesizing unsaturated esters. mdpi.commdpi.com

Process Intensification:

Process intensification (PI) involves developing innovative equipment and techniques to achieve significant improvements in process efficiency, safety, and environmental performance. mdpi.com Strategies relevant to this compound production include the use of multifunctional reactors that combine reaction and separation in a single unit. mdpi.comresearchgate.net

Reactive distillation is a prime example of process intensification, where the reaction vessel also functions as a distillation column. mdpi.com This is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of a byproduct (e.g., water) can shift the equilibrium towards the product, leading to higher conversion. mdpi.comresearchgate.netresearchgate.net For instance, in the production of propyl butyrate, coupling the esterification reaction with pervaporation in a pervaporation reactor (PVR) to selectively remove water resulted in a significantly higher conversion (96.41%) compared to a conventional batch reactor. researchgate.net

Cavitation-based techniques, using either acoustic or hydrodynamic cavitation, can also intensify mass transfer-limited reactions like esterification by creating turbulence and improving mixing between immiscible reactants. nih.gov This has been shown to achieve over 90% conversion in the esterification of fatty acids with methanol under ambient conditions. nih.gov

Sustainable Catalyst Development and Recovery

The development of sustainable catalysts is crucial for greening the synthesis of this compound. This involves creating catalysts that are highly active, selective, and can be easily recovered and reused, minimizing waste and cost.

Heterogeneous Catalysts:

Heterogeneous catalysts, which exist in a different phase from the reactants, are generally preferred for their ease of separation and recyclability. nih.govfrontiersin.orgresearchgate.net For the esterification of fatty acids, various solid acid catalysts have been investigated, including sulfonic resins like Amberlyst-15 and novel styrene-divinylbenzene acid resins. mdpi.com These have shown high activity and stability at elevated temperatures, making them promising for continuous processes. mdpi.com Another innovative approach utilized ball-milled seashells, a nano-biocomposite material, as an effective heterogeneous catalyst for the synthesis of isoamyl acetate. whiterose.ac.uknih.gov

For the specific synthesis involving an alkyne, metal-based catalysts are often employed. The development of heterogeneous metal catalysts, such as silica-anchored copper(I) or palladium-based systems, allows for catalyst recovery through simple filtration and reuse over multiple reaction cycles without significant loss of activity. nih.govfrontiersin.org

Biocatalysts (Enzymes):

Enzymes, particularly lipases, are increasingly used as catalysts in organic synthesis due to their high selectivity (regio-, stereo-, and enantioselectivity), mild reaction conditions, and environmentally friendly nature. bohrium.comdiva-portal.orgacademie-sciences.frnih.gov The use of immobilized enzymes is a key strategy for sustainable catalysis, as it facilitates catalyst recovery and reuse, enhancing process economics. bohrium.commdpi.com

The enzymatic synthesis of flavor esters, including isoamyl derivatives, is well-documented. acs.orgnih.goveurekaselect.comjmb.or.kr For example, lipase from Candida antarctica (often immobilized as Novozym 435) is a highly efficient catalyst for producing isoamyl acetate. usm.mytaylors.edu.myaidic.itmdpi.com Similarly, lipases from Thermomyces lanuginosus immobilized on macroporous carbon aerogel or mesoporous silica have shown high operational stability, retaining most of their activity after numerous reaction cycles. bohrium.com Whole-cell biocatalysts, such as E. coli expressing a lipase or biomass from Aspergillus flavus, also present a promising and cost-effective approach for synthesizing short-chain fragrance esters. nih.goveurekaselect.com

Table 2: Examples of Sustainable Catalysts for Ester Synthesis

Catalyst Type Catalyst Reaction Key Features Reference
Heterogeneous Ball-milled seashells Isoamyl acetate synthesis Inexpensive, natural, reusable, solvent-free conditions. whiterose.ac.uknih.gov
Heterogeneous Styrene-divinylbenzene acid resin (sPSB-SA) Oleic acid esterification High activity and stability at 180°C. mdpi.com
Heterogeneous Silica-coated magnetic copper nanocatalyst Decarboxylative cross-coupling for internal alkynes Magnetically recoverable, reusable for 7+ runs. frontiersin.org
Biocatalyst Immobilized Thermomyces lanuginosus lipase Short-chain ester synthesis High operational stability (retained 96-100% activity after >29 cycles). bohrium.com
Biocatalyst Whole-cell E. coli expressing lipase Isoamyl acetate synthesis High yield (~100%), recyclable up to five times. nih.gov
Biocatalyst Immobilized Rhodococcus cutinase Isoamyl fatty acid ester synthesis Activity maintained for at least six reuse cycles. jmb.or.kr

Mechanistic Insights and Reaction Dynamics

Reaction Mechanisms of the 2-Octynoate Moiety

The 2-octynoate component of isoamyl 2-octynoate features a carbon-carbon triple bond (alkyne) conjugated with an ester group. This structural arrangement dictates its reactivity, particularly in cycloaddition reactions and addition reactions at the alkyne.

Cycloaddition Reactions (e.g., Diels-Alder) with Alkynyl Esters

The Diels-Alder reaction is a powerful tool in organic synthesis, forming a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). openstax.org Alkynyl esters, such as the 2-octynoate moiety, can function as dienophiles. The reaction is a [4+2] cycloaddition, where four π-electrons from the diene and two π-electrons from the alkyne participate in a concerted, single-step mechanism through a cyclic transition state. openstax.orgmasterorganicchemistry.com This process leads to the formation of two new carbon-carbon sigma bonds and a new pi bond in the resulting cyclohexadiene product. openstax.org

The rate and efficiency of the Diels-Alder reaction are significantly influenced by the electronic properties of both the diene and the dienophile. masterorganicchemistry.com Typically, the reaction is favored when the diene is electron-rich (containing electron-donating groups) and the dienophile is electron-poor. The ester group in the 2-octynoate moiety is an electron-withdrawing group, which enhances its reactivity as a dienophile. masterorganicchemistry.com In some cases, metal catalysts, such as cobalt(I) complexes, can be used to control the regioselectivity and enantioselectivity of the cycloaddition, allowing for the synthesis of specific isomers. nih.gov

While the Diels-Alder reaction is a prominent example, other cycloadditions, like [2+2] cycloadditions, can also occur with alkynyl esters, leading to the formation of four-membered rings (cyclobutenes). nih.govrsc.org These reactions may be promoted by specific catalysts or reaction conditions. nih.gov

Nucleophilic and Electrophilic Additions to the Alkyne Group

The carbon-carbon triple bond of the 2-octynoate moiety is susceptible to both nucleophilic and electrophilic addition reactions.

Nucleophilic Addition: In nucleophilic addition, a nucleophile attacks one of the sp-hybridized carbons of the alkyne. The presence of the electron-withdrawing ester group makes the β-carbon (carbon-3 of the octynoate chain) particularly electrophilic and thus prone to attack by nucleophiles. This type of reaction is known as a Michael addition or conjugate addition. The reaction proceeds through a carbanionic intermediate, which is subsequently protonated to yield the final product. Common nucleophiles for this reaction include amines and Grignard reagents. semanticscholar.orgwikipedia.org The addition of a nucleophile to a carbonyl group, which is also present in this compound, is a fundamental reaction that proceeds via a tetrahedral intermediate. masterorganicchemistry.comsavemyexams.com

Electrophilic Addition: In an electrophilic addition, an electrophile initiates the reaction by attacking the electron-rich π-system of the alkyne. wikipedia.orgstudysmarter.co.uk This initial attack forms a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product. libretexts.orglibretexts.org Common electrophilic reagents that add to alkynes include hydrogen halides (HX) and halogens (X₂). wikipedia.org The regioselectivity of the addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation intermediate. However, the presence of the conjugating ester group can influence the regiochemical outcome.

Esterification Reaction Kinetics and Thermodynamic Considerations

This compound is synthesized through the esterification of isoamyl alcohol with 2-octynoic acid. This reaction is typically reversible and catalyzed by an acid.

Kinetics: The rate of this esterification reaction is influenced by several factors, including temperature, the molar ratio of the reactants, and the concentration of the catalyst. acs.orgsparkl.me Increasing the temperature generally increases the reaction rate by providing the molecules with more kinetic energy. acs.org The reaction order can vary; for instance, the esterification of isoamyl alcohol with acetic acid has been shown to follow pseudo-first-order kinetics with respect to the acid concentration under certain conditions. researchgate.netresearchgate.net The use of catalysts, such as immobilized lipases, can significantly accelerate the reaction. unirioja.es

Thermodynamics: The feasibility of the esterification reaction is determined by the change in Gibbs free energy (ΔG), which is composed of both an enthalpic (ΔH) and an entropic (ΔS) component (ΔG = ΔH - TΔS). sparkl.me Esterification reactions are often exothermic (negative ΔH), which favors the formation of products. semanticscholar.orgacs.orgub.edu The entropy change for esterification is typically negative, as two reactant molecules combine to form one larger product molecule and a smaller molecule (water), leading to a more ordered system. To drive the equilibrium towards the product side and achieve a high yield, it is common to remove one of the products, usually water, as it is formed. jmb.or.kr

Table 1: Factors Influencing Esterification of this compound

FactorEffect on KineticsEffect on ThermodynamicsNotes
Temperature Increases reaction rate. acs.orgAffects the equilibrium position based on the sign of ΔH. For exothermic reactions, lower temperatures favor products.A compromise is often needed to balance rate and equilibrium.
Reactant Ratio Increasing the concentration of one reactant can increase the rate. unirioja.esCan shift the equilibrium towards the products (Le Chatelier's Principle).Using an excess of the less expensive reactant is a common strategy.
Catalyst Increases the rate by lowering the activation energy.Does not affect the equilibrium position.Acid catalysts or enzymes (lipases) are commonly used.
Product Removal No direct effect on the forward rate.Shifts the equilibrium towards the products, increasing the overall yield. jmb.or.krWater is typically removed by azeotropic distillation or desiccants.

Enzymatic Catalysis Mechanisms

Lipases are a class of enzymes that can catalyze the synthesis of esters like this compound in non-aqueous environments. mdpi.commdpi.com Their catalytic mechanism involves a specific active site and a high degree of substrate recognition.

Substrate Specificity and Enzyme-Substrate Recognition

Enzyme-substrate specificity is a key feature of biocatalysis, ensuring that the enzyme acts on the correct molecule(s). numberanalytics.com This specificity arises from the unique three-dimensional structure of the enzyme's active site, which is complementary in shape, size, and chemical properties to the substrate. numberanalytics.com

For a lipase (B570770) to catalyze the synthesis of this compound, both isoamyl alcohol and 2-octynoic acid must bind to the active site in the correct orientation. The specificity of lipases can vary significantly. Some lipases have broad substrate specificity, meaning they can act on a wide range of alcohols and carboxylic acids. qmul.ac.uk For example, hormone-sensitive lipase is known for its broad substrate range. qmul.ac.uk Other lipases are more specific, showing a preference for substrates with particular chain lengths or structural features. nih.govresearchgate.net The shape of the substrate-binding pocket plays a crucial role; a tunnel-like pocket may accommodate longer acyl chains, while a more restricted, funnel-shaped pocket will favor shorter chains. nih.gov

Active Site Configuration and Catalytic Triad (B1167595) Analysis (e.g., through Molecular Docking)

The catalytic activity of most lipases relies on a "catalytic triad" of amino acid residues within the active site. nih.govproteopedia.orgasm.orgscientificarchives.com This triad typically consists of a serine (Ser), a histidine (His), and an aspartic acid (Asp) or glutamic acid (Glu) residue. nih.govproteopedia.orgscientificarchives.com

The mechanism of lipase-catalyzed esterification proceeds as follows:

The histidine residue acts as a base, abstracting a proton from the serine's hydroxyl group, making the serine a potent nucleophile. proteopedia.orgresearchgate.net

The activated serine attacks the carbonyl carbon of the 2-octynoic acid, forming a tetrahedral intermediate. researchgate.net

This intermediate collapses, forming an acyl-enzyme complex and releasing a water molecule.

The isoamyl alcohol then enters the active site and attacks the acyl-enzyme complex.

This leads to the formation of another tetrahedral intermediate, which then breaks down to release the this compound ester and regenerate the free enzyme. researchgate.net

Molecular Docking: This computational technique is used to predict the preferred binding orientation of a substrate (or ligand) to an enzyme's active site. mdpi.commdpi.comnih.gov By simulating the interaction between this compound's precursors and a lipase, molecular docking can provide insights into:

Binding Affinity: The strength of the interaction, often expressed as a binding energy. mdpi.com

Key Interactions: Identification of the specific amino acid residues involved in binding, such as through hydrogen bonds or hydrophobic interactions. mdpi.comnih.gov

Conformational Stability: Analysis of the stability of the enzyme-substrate complex. mdpi.com

Molecular docking studies have been used to investigate the interaction of various fatty acids and esters with lipases, confirming the importance of the catalytic triad residues in the binding and reaction process. mdpi.comnih.gov For instance, studies have shown that ligands interacting with the catalytic triad residues can enhance the esterification reaction. mdpi.com

Table 2: Components of the Lipase Catalytic Triad and Their Functions

Amino Acid ResidueTypical ResidueFunction in Catalysis
Nucleophile Serine (Ser)After deprotonation, it attacks the carbonyl carbon of the carboxylic acid. proteopedia.orgscientificarchives.com
Base Histidine (His)Activates the serine by accepting its proton. proteopedia.orgresearchgate.net
Acid Aspartic Acid (Asp) or Glutamic Acid (Glu)Stabilizes the positive charge on the histidine, increasing its basicity. proteopedia.org

Role of Water in Enzyme Conformation and Activity

The presence and activity of water are critical factors influencing the conformation and catalytic efficiency of enzymes, particularly in non-aqueous environments where enzymatic reactions like the synthesis of this compound occur. Water molecules are not merely a solvent but play a multifaceted role in maintaining the structural integrity and functional dynamics of enzymes.

A minimal amount of water is essential for an enzyme to adopt its optimal and catalytically active conformation. ntnu.no This "bound water" is integral to the enzyme's structure, ensuring it has the necessary flexibility for catalysis. researchgate.net Dry enzymes are often too rigid, but the binding of water molecules acts as a lubricant, allowing for the conformational changes required for substrate binding and reaction. walshmedicalmedia.com However, the relationship between water content and enzyme activity is not linear; an excess of water can be detrimental. High water concentrations can lead to a decrease in enzyme activity due to several factors. ntnu.nowalshmedicalmedia.com

Molecular dynamics (MD) simulations have provided significant insights into how water affects enzyme structure at a molecular level. nih.govresearchgate.netacs.org These studies show that while a certain level of hydration is necessary to introduce flexibility, particularly in key regions like the active site lid, excessive water can cause undesirable conformational shifts. nih.govresearchgate.netacs.org For instance, in some lipases, increased hydration can lead to the formation of water clusters on the enzyme's surface. mdpi.com These clusters can partially obstruct the substrate's access to the active site, thereby reducing the reaction rate. mdpi.com

The thermodynamic water activity (a_w_), which represents the available water in a system, is a more accurate descriptor of water's effect than simple water concentration. ntnu.nouni-pannon.hu Different organic solvents used in enzymatic synthesis have varying capacities to hold water, meaning the same water concentration can result in different water activities. uni-pannon.hu The optimal a_w_ for enzyme activity often falls within a specific range and is dependent on the specific enzyme, solvent, and reaction type. srce.hr For many lipase-catalyzed esterification reactions, a bell-shaped curve is observed where activity peaks at an optimal a_w_ and then declines. walshmedicalmedia.comsrce.hr

Research on various lipases has demonstrated the delicate balance of water required for optimal performance. Studies have shown that in non-aqueous media, the catalytic activity of enzymes like yeast alcohol oxidase, mushroom polyphenol oxidase, and horse liver alcohol dehydrogenase significantly increases with a rise in water content up to a certain point. researchgate.net Beyond this optimal level, the activity may decrease. This decrease can be attributed to the promotion of the reverse reaction (hydrolysis) in esterification processes, as water is a product of this reaction. mdpi.comresearchgate.net

The following table summarizes findings from various studies on the effect of water on enzyme activity, highlighting the optimal conditions and the impact of deviations from these conditions.

Enzyme/SystemSolventObservationReference(s)
Candida antarctica Lipase B (CALB)Methyl tert-butyl ether (MTBE)The initial reaction rate of esterification decreases as the initial water activity increases. The highest rate is observed at the lowest water activity. mdpi.com
SubtilisinCompressed propaneA bell-shaped dependence of activity on water content is observed, with maximum activity at 10-12% (w/w) bound water. walshmedicalmedia.com
Novozym 435 (lipase)TrimethylpentaneEnantioselectivity increased from 2% to 84% with an increase in a_w from 0.06 to 0.33. In saturated salt solutions, higher conversion and reaction rates were obtained at a low a_w_ of 0.11. ntnu.no
Pancreatic Lipase5% Methanol (B129727)Lipase activity was 28% higher than in water. MD simulations showed a similar conformational state and stability to the enzyme in water. emerginginvestigators.org
Rhizomucor miehei LipaseOrganic SolventsExtraneous water addition decreased isoamyl acetate (B1210297) yields, with a drastic drop (>40%) at concentrations above 0.01% v/v. nih.gov

These findings underscore the critical need to control water activity in enzymatic reactions to ensure optimal enzyme conformation and, consequently, maximize catalytic activity and product yield. The precise control of water content is a key parameter in the industrial synthesis of compounds like this compound.

Biochemical Pathways and Metabolic Transformations

Biosynthesis of Isoamyl Esters in Microorganisms and Plants

The formation of isoamyl esters in nature is a two-step process involving the synthesis of the precursor alcohol followed by an enzymatic esterification reaction.

The primary route for the synthesis of isoamyl alcohol in the yeast Saccharomyces cerevisiae is the Ehrlich pathway, which catabolizes amino acids. researchgate.netnih.gov Isoamyl alcohol is specifically derived from the branched-chain amino acid L-leucine. nih.govmdpi.com The structural similarity between leucine (B10760876) and isoamyl alcohol was first noted by Felix Ehrlich in the early 20th century, leading to his discovery of this metabolic route. nih.gov

The pathway proceeds through three main steps:

Transamination: L-leucine undergoes transamination to its corresponding α-keto acid, α-ketoisocaproate (KIC). This reaction is catalyzed by branched-chain amino acid transferases, with the enzyme encoded by the BAT2 gene considered a rate-limiting step in the pathway. nih.govmdpi.com

Decarboxylation: The α-ketoisocaproate is then decarboxylated to form isovaleraldehyde (B47997).

Reduction: Finally, the isovaleraldehyde is reduced by alcohol dehydrogenases to produce isoamyl alcohol. mdpi.com

While the Ehrlich pathway is a catabolic route, isoamyl alcohol can also be produced via a biosynthetic pathway that starts from pyruvate (B1213749) and utilizes the upstream portion of the leucine biosynthesis pathway to generate α-ketoisocaproate. oup.com

Once isoamyl alcohol is formed, it can be converted into an isoamyl ester through an enzymatic reaction with an acyl-coenzyme A (acyl-CoA) molecule. nih.gov The most studied reaction of this type is the formation of isoamyl acetate (B1210297), which imparts a characteristic banana-like aroma. This reaction is catalyzed by alcohol acetyltransferases (AATs), which condense isoamyl alcohol and acetyl-CoA. mdpi.comresearchgate.net

Isoamyl Alcohol + Acetyl-CoA ⇌ Isoamyl Acetate + Coenzyme A

The production of esters is not permanent, as yeast also produces esterases, such as the product of the IAH1 gene, which hydrolyze esters back into their constituent alcohol and acid. nih.gov Therefore, the net accumulation of an ester like isoamyl acetate depends on the balance between the synthetic activity of alcohol acetyltransferases and the hydrolytic activity of esterases. nih.gov

Metabolic flux analysis has been employed to understand and engineer the production of isoamyl esters. The availability of the precursors—isoamyl alcohol and acetyl-CoA—is a major limiting factor for ester synthesis. nih.govescarpmentlabs.com

Studies in E. coli engineered to produce isoamyl acetate demonstrated that deleting competing pathways for acetyl-CoA, such as those responsible for acetate formation (ackA-pta and poxB pathways), could increase the flux towards the desired ester. capes.gov.br However, this can lead to the accumulation of other intermediates like pyruvate. capes.gov.br To overcome this, strategies such as overexpressing the pyruvate dehydrogenase complex (to convert pyruvate to acetyl-CoA) have been successfully used to enhance the metabolic flux and increase isoamyl acetate production by as much as 80% in certain mutant strains. capes.gov.br

In S. cerevisiae, flux analysis has shown that environmental conditions like temperature and initial sugar concentration significantly affect the distribution of carbon through central metabolic pathways, which in turn influences the availability of precursors for fusel alcohols and esters. plos.org For instance, increasing the availability of L-leucine in the fermentation medium directly leads to higher production of isoamyl alcohol and its corresponding ester, isoamyl acetate. mdpi.com

Enzymatic Acetyltransfer Reactions for Ester Formation

Microbial Metabolism of Volatile Compounds Including Esters

The production of volatile esters is a key component of the metabolic activity of microorganisms during fermentation, significantly influencing the flavor and aroma profiles of food and beverages. researchgate.netmdpi.com

During fermentation, yeasts like Saccharomyces cerevisiae produce a wide array of volatile compounds, including higher alcohols (fusel alcohols), aldehydes, and esters. nih.gov The specific profile of the esters produced is highly dependent on several factors:

Yeast Strain: Different yeast strains have genetically determined capabilities for producing specific esters. Ale yeast strains, for example, are often associated with higher ester production compared to lager strains, partly due to the higher fermentation temperatures used. beerandbrewing.comsandiego.edu

Wort/Must Composition: The availability of nitrogen, particularly free amino nitrogen (FAN), is crucial as it provides the amino acid precursors for fusel alcohols via the Ehrlich pathway. escarpmentlabs.com The concentration of unsaturated fatty acids and oxygen also modulates ester formation. asm.org

Fermentation Conditions: Temperature is a critical parameter; higher fermentation temperatures generally lead to increased production of ethyl esters and acetate esters, including isoamyl acetate. sandiego.eduasm.org The geometry of the fermentation vessel and hydrostatic pressure can also influence the final ester concentration. beerandbrewing.com

A study on ale beer fermentation showed that increasing the temperature from 18°C to 22.5°C increased the total acetate ester concentration by over 14% and the total ethyl ester concentration by over 62%. sandiego.edu

The primary enzymes responsible for the synthesis of volatile esters in microbes are alcohol acyltransferases (AATs). researchgate.netresearchgate.net These enzymes belong to a large and versatile family that can condense various alcohols and acyl-CoAs to form a wide range of esters. researchgate.net

Key enzymes in the pathway leading to isoamyl esters include:

EnzymeGene (in S. cerevisiae)FunctionReference
Branched-chain amino acid transferaseBAT2Catalyzes the transamination of L-leucine to α-ketoisocaproate. mdpi.com
DecarboxylaseARO10Catalyzes the decarboxylation of α-keto acids to aldehydes. oup.com
Alcohol DehydrogenaseADH7Reduces aldehydes to their corresponding alcohols (e.g., isoamyl alcohol). oup.com
Alcohol AcetyltransferaseATF1, ATF2Catalyzes the condensation of an alcohol (e.g., isoamyl alcohol) and acetyl-CoA to form an acetate ester. researchgate.netnih.gov
EsteraseIAH1Catalyzes the hydrolysis of isoamyl acetate back to isoamyl alcohol and acetic acid. nih.gov

The substrate specificity of these enzymes can be broad. For instance, AATs can utilize a variety of fusel alcohols and acyl-CoAs, leading to the complex ester profiles seen in fermented products. nih.gov Research has shown that the expression level of the AAT-encoding genes, particularly ATF1, is a critical factor, and overexpression can significantly enhance the production of esters like isoamyl acetate. nih.gov Conversely, lipases and other esterases are also key enzymes, often used in biocatalytic processes to synthesize esters or, in some cases, contributing to their hydrolysis during fermentation. mdpi.commdpi.com

Fermentation Processes and Associated Ester Profiling

Computational Approaches to Elucidate Metabolic Pathways and "Dark Matter"

The metabolic fate of many xenobiotic compounds, including fragrance ingredients like isoamyl 2-octynoate, is often not fully characterized through experimental studies. This lack of data creates a challenge for safety and risk assessment. Computational, or in silico, methods have become essential tools to bridge these data gaps by predicting the metabolic pathways of such chemicals. nih.gov These approaches are particularly valuable for addressing the so-called "dark matter" of the metabolic world—compounds that are known to exist but whose biological transformations and interactions remain unelucidated.

For fragrance ingredients with limited specific data, a common and scientifically accepted computational strategy is "read-across". ecetoc.org This method uses data from structurally similar chemicals (analogues) to predict the properties of a target compound. ecetoc.orgindustrialchemicals.gov.au this compound is often evaluated as part of a chemical group that includes other esters of 2-octynoic acid and 2-nonynoic acid, such as methyl 2-octynoate. industrialchemicals.gov.au Regulatory bodies utilize this grouping to assess the safety of the entire category based on the shared chemical properties and predicted metabolic behavior of its members. industrialchemicals.gov.auindustrialchemicals.gov.au

The primary metabolic transformation predicted for esters like this compound is hydrolysis. This reaction is catalyzed by carboxylesterase enzymes, which are abundant in the liver, plasma, and other tissues. Hydrolysis cleaves the ester bond, breaking down this compound into its constituent parts: isoamyl alcohol and 2-octynoic acid. The resulting isoamyl alcohol is expected to enter pathways associated with branched-chain amino acid metabolism, specifically that of leucine, while the 2-octynoic acid would likely be metabolized through fatty acid oxidation pathways. hmdb.cafoodb.caresearchgate.net

Several computational tools are employed to make these predictions. The Organisation for Economic Co-operation and Development (OECD) QSAR Toolbox is a prominent software that allows for the identification of structural analogues and the application of read-across principles. industrialchemicals.gov.auindustrialchemicals.gov.au Additionally, metabolism simulators such as the Optimized Approach based on Structural Indices Set–Tissue MEtabolism Simulator (OASIS-TIMES) are used to predict the plausible biotransformation pathways and resulting metabolites of a parent compound. ecetoc.orgindustrialchemicals.gov.au These models can simulate metabolism in various biological environments (e.g., liver S9) and can identify metabolites that may have toxicological relevance. industrialchemicals.gov.auindustrialchemicals.gov.au For instance, simulations for related alkynoate esters have indicated that some aldehyde metabolites could theoretically be formed. industrialchemicals.gov.au

By applying these computational models, it is possible to generate robust hypotheses about the biotransformation of data-poor substances like this compound, effectively shedding light on their metabolic pathways and reducing the uncertainty surrounding their biological activity.

Table 1: Summary of Computational Approaches for Metabolic Prediction of Alkynoate Esters

Computational ApproachPrincipleApplication to this compound & AnaloguesPredicted Outcome
Grouping and Read-AcrossUses data from structurally similar chemicals to predict properties of a target compound. ecetoc.orgThis compound is grouped with analogues like methyl 2-octynoate to infer its metabolic fate. industrialchemicals.gov.auMetabolic pathways are assumed to be similar across the group, primarily involving ester hydrolysis.
(Q)SAR Models (e.g., OECD QSAR Toolbox)Relates chemical structure to biological activity or property (e.g., metabolism, toxicity). industrialchemicals.gov.auUsed to identify structural alerts and profile potential hazards based on the molecule's functional groups. industrialchemicals.gov.auPrediction of ester hydrolysis as the main metabolic step and screening for potential genotoxicity of metabolites. industrialchemicals.gov.au
Metabolism Simulators (e.g., OASIS-TIMES)Employs a library of known biotransformation reactions to predict the formation of metabolites. ecetoc.orgSimulates the metabolism of the parent compound and its analogues to generate a map of potential metabolites. industrialchemicals.gov.auConfirms ester hydrolysis and may predict subsequent metabolites from the resulting alcohol and fatty acid. industrialchemicals.gov.au

Application of Stable Isotope Labeling in Metabolic Research

Stable isotope labeling is a definitive experimental technique used to trace the precise metabolic fate of a molecule within a biological system. This method involves replacing one or more atoms in a compound with their stable (non-radioactive) heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). researchgate.net When the labeled compound is introduced into an organism or an in vitro system, its journey and transformation into various metabolites can be accurately tracked using analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the masses of the labeled and unlabeled molecules. researchgate.net

While no specific stable isotope labeling studies have been published for this compound, the methodology is well-established for other esters and provides a clear blueprint for how such research would be conducted. openstax.org A key metabolic question for this compound is the confirmation and characterization of its hydrolysis. An experiment could involve the synthesis of this compound with a ¹³C label in the carbonyl group of the 2-octynoate moiety. After administration, biological samples (e.g., plasma, urine, tissue homogenates) would be analyzed to identify metabolites containing the ¹³C label. This would allow for the unequivocal identification of 2-octynoic acid and any subsequent products derived from it.

Alternatively, the hydrolysis mechanism itself can be elucidated using ¹⁸O-labeled water (H₂¹⁸O) in the incubation medium. If hydrolysis occurs, the ¹⁸O atom will be incorporated into the newly formed carboxylic acid (2-octynoic acid). This approach was famously used to confirm the mechanism of base-catalyzed hydrolysis (saponification) of ethyl propanoate, where the ¹⁸O label from hydroxide (B78521) was found exclusively on the propanoic acid, proving that the cleavage occurs at the acyl-oxygen bond. openstax.org

Furthermore, the availability of deuterated analogues for related compounds, such as methyl 2-octynoate-d5, demonstrates the feasibility and utility of synthesizing labeled versions of these fragrance esters for research purposes. Such labeled compounds can be used as internal standards for accurate quantification in biological matrices or to study pharmacokinetic profiles and kinetic isotope effects that may influence the rate of metabolism. By applying these established techniques, researchers can definitively map the biotransformation pathways of this compound, moving from computational prediction to experimental verification.

Table 2: Illustrative Design for a Stable Isotope Labeling Study of this compound

Isotopic LabelPosition in MoleculeResearch ObjectiveAnalytical MethodExpected Findings
¹³CCarbonyl carbon (C-1) of the 2-octynoate moietyTrace the fate of the 2-octynoic acid portion after hydrolysis.LC-MS/MSIdentification of ¹³C-labeled 2-octynoic acid and its subsequent metabolites from fatty acid pathways.
¹³C or ²HIsoamyl alcohol moietyTrace the fate of the isoamyl alcohol portion after hydrolysis.GC-MS or LC-MS/MSDetection of labeled isoamyl alcohol and its metabolites, such as isovaleric acid. researchgate.net
¹⁸OIn labeled water (H₂¹⁸O) of the incubation mediumConfirm the hydrolytic cleavage mechanism.GC-MS or LC-MS/MSIncorporation of ¹⁸O into the carboxyl group of the resulting 2-octynoic acid. openstax.org

Advanced Analytical Characterization in Isoamyl 2 Octynoate Research

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental in separating isoamyl 2-octynoate from other components within a sample, a critical step for accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. thermofisher.com Inside the GC, the sample travels through a capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase. thermofisher.com As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. wikipedia.org

The retention time, the time it takes for a compound to travel through the column, is a key parameter in GC analysis. innovatechlabs.com For this compound, this time would be specific under defined analytical conditions. The subsequent mass spectrum would show characteristic fragments corresponding to its molecular structure. By comparing the obtained mass spectrum with a library of known spectra, the presence of this compound can be confirmed. chromatographyonline.com This technique is widely used for the identification of unknown substances in a sample and for quality control purposes. wikipedia.orgrjptonline.org

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

Parameter Typical Setting Purpose
Injector Temperature 250 °C Ensures complete vaporization of the sample. rjptonline.org
Column Type DB-5 (5%-phenyl methylpolysiloxane) A common non-polar column suitable for a wide range of volatile compounds. rjptonline.org
Carrier Gas Helium or Hydrogen Inert gas to carry the sample through the column. thermofisher.com
Oven Temperature Program e.g., 50°C to 300°C A programmed temperature ramp separates compounds based on boiling point. rjptonline.org
MS Ionization Mode Electron Ionization (EI) A standard ionization method that creates reproducible fragmentation patterns.
MS Scan Range e.g., 40-400 m/z Detects a broad range of fragment masses. chromatographyonline.com

For exceptionally complex samples where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution. chromatographyonline.com In this advanced technique, the sample is subjected to two different separation columns connected by a modulator. mdpi.com This results in a much greater separation power, allowing for the resolution of compounds that would otherwise co-elute in a single-column setup. ucdavis.edu

When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC becomes a powerful tool for the detailed analysis of intricate mixtures. chromatographyonline.com The TOF-MS provides high-speed data acquisition, which is essential for the fast elution of peaks from the second-dimension column. mdpi.com This combination allows for the identification and quantification of hundreds or even thousands of compounds in a single analysis. nih.govmdpi.com In the context of this compound research, GC×GC-TOF MS would be invaluable for analyzing its presence in complex matrices, such as essential oils or flavor and fragrance compositions, where numerous other volatile compounds are present. chromatographyonline.com

Table 2: Key Advantages of GC×GC-TOF MS for Complex Sample Analysis

Feature Description Reference
Increased Peak Capacity The use of two orthogonal columns dramatically increases the number of separable compounds. chromatographyonline.com
Enhanced Resolution Overlapping peaks in 1D GC can be resolved in the second dimension, leading to cleaner mass spectra. ucdavis.edu
Improved Sensitivity The modulator focuses the effluent from the first column, leading to taller and narrower peaks, which improves the signal-to-noise ratio. ucdavis.edu
Structured Chromatograms Compounds of the same chemical class often appear in specific regions of the 2D chromatogram, aiding in identification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. telescopeinnovations.com It is particularly useful for monitoring the progress of chemical reactions and for quantifying the products. telescopeinnovations.comnih.gov In the synthesis of this compound, HPLC can be employed to track the consumption of reactants and the formation of the product over time. biaseparations.com

By taking samples from the reaction mixture at different time intervals and analyzing them by HPLC, researchers can determine the reaction kinetics and optimize the reaction conditions to maximize the yield and purity of this compound. bridgewater.edu The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for accurate quantification. researchgate.net This at-line monitoring provides crucial data for process development and quality control. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOF MS) for Complex Mixtures

Spectrometric and Resonance-Based Methods

Spectrometric and resonance-based methods provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. bhu.ac.inmsu.edu It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. bhu.ac.in When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. numberanalytics.com The resulting NMR spectrum provides a wealth of information about the chemical environment of each atom in the molecule.

For this compound, ¹H NMR and ¹³C NMR spectra would reveal the number and types of hydrogen and carbon atoms, respectively. msu.edu Furthermore, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between atoms, ultimately leading to the unambiguous elucidation of the compound's structure. ntnu.eduresearchgate.net

Table 3: Information Obtained from NMR Spectroscopy for this compound

NMR Experiment Information Provided
¹H NMR Number of different types of protons, their chemical environment (chemical shift), and neighboring protons (spin-spin coupling).
¹³C NMR Number of different types of carbon atoms and their chemical environment.
DEPT (Distortionless Enhancement by Polarization Transfer) Differentiates between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) Shows correlations between protons and the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbon atoms over two or three bonds, helping to connect different parts of the molecule.

High-resolution mass spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), provide extremely accurate mass measurements. nih.gov This high mass accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govbmfwf.gv.at For this compound, HRMS would be able to provide its exact molecular formula, distinguishing it from other compounds that may have the same nominal mass (isobars). copernicus.org

FT-ICR MS is known for its exceptional resolving power, which can separate ions with very small mass differences. xmu.edu.cnumbc.edu This capability is crucial for the analysis of complex mixtures where multiple compounds may have similar masses. copernicus.org While Inductively Coupled Plasma High-Resolution Mass Spectrometry (ICP HR MS) is primarily used for trace metal analysis, its high-resolution capabilities are a testament to the advancements in mass spectrometry for precise molecular identification. umbc.edu The ability of HRMS to provide unambiguous molecular formulas makes it a vital tool in the definitive identification of compounds like this compound. bmfwf.gv.at

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule. webassign.net The method is based on the principle that molecular bonds vibrate at specific frequencies. specac.com When a sample is exposed to infrared radiation, its bonds absorb energy at their characteristic frequencies, leading to more vigorous vibrations. specac.com An IR spectrum plots the percentage of light that passes through the sample (transmittance) against the wavenumber of the radiation, revealing absorption peaks that correspond to specific functional groups. specac.com

For this compound, IR spectroscopy can confirm the presence of its key structural features: the ester group and the carbon-carbon triple bond (alkyne). The ester functional group is characterized by a strong, sharp absorption band from the carbonyl (C=O) stretch, typically appearing in the 1750-1735 cm⁻¹ region. Another key indicator for the ester is the C-O stretch, which will show a signal between 1300-1000 cm⁻¹.

The alkyne group (C≡C) in this compound is identified by its characteristic absorption band. The carbon-carbon triple bond stretch is typically found in the 2260-2100 cm⁻¹ region. This peak is often weak due to the low polarity of the triple bond. If the alkyne is terminal (at the end of a carbon chain), a C-H stretch from the hydrogen attached to the sp-hybridized carbon would also be visible around 3300 cm⁻¹. However, as this compound has an internal alkyne, this C-H stretch peak will be absent. Standard C-H stretching from the isoamyl alkyl chain would also be observed, typically in the 3000-2850 cm⁻¹ range.

The region of the spectrum between 1500 and 500 cm⁻¹ is known as the "fingerprint region." specac.com This area contains a complex pattern of overlapping signals that are unique to the molecule as a whole, serving as a molecular "fingerprint" for identification when compared against a reference spectrum. webassign.netspecac.com

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Alkyne C≡C Stretch 2260 - 2100 Weak to Medium
Ester C=O Stretch 1750 - 1735 Strong
Ester C-O Stretch 1300 - 1000 Strong

This table presents expected absorption ranges based on general principles of IR spectroscopy. Actual values may vary slightly based on experimental conditions.

Integrated and Hyphenated Analytical Platforms for Comprehensive Chemical Characterization

To achieve a thorough chemical characterization, especially in complex matrices, researchers often employ integrated or hyphenated analytical platforms. nih.gov These systems couple a separation technique with a spectroscopic detection method, providing multi-dimensional data. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently used hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. In this setup, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process provides both the retention time for identification and a mass spectrum that acts as a chemical fingerprint, allowing for definitive structural elucidation.

A more advanced iteration is comprehensive two-dimensional gas chromatography (GC×GC) coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) detector. This technique offers significantly enhanced separation power and sensitivity, which is crucial for resolving trace components in highly complex samples. acs.org For instance, studies on volatile profiles in fermented products have utilized HS-SPME-GC×GC-TOF MS, where Headspace Solid-Phase Microextraction (HS-SPME) is used as a solvent-free sample preparation step to extract and concentrate volatile compounds before they are introduced to the GC×GC system. acs.orgpubhtml5.com

Other powerful hyphenated techniques applicable to the analysis of esters and related compounds include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally unstable compounds, LC-MS separates compounds in a liquid phase before MS detection. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This platform provides detailed structural information online as compounds elute from the LC column. nih.gov

Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR): This technique provides functional group information for each separated peak from the liquid chromatograph. nih.gov

These integrated platforms are essential for identifying known and unknown compounds in a sample, performing quality control, and conducting chemical fingerprinting for authentication purposes. nih.gov

Table 2: Hyphenated Platforms for Advanced Chemical Analysis

Platform Separation Principle Detection Principle Application in Fragrance/Ester Analysis
GC-MS Volatility and column interaction Mass-to-charge ratio Standard analysis of volatile compounds, purity testing.
HS-SPME-GCxGC-TOF MS Enhanced volatility-based separation in two dimensions High-resolution mass-to-charge ratio Comprehensive profiling of complex volatile mixtures, trace component analysis. acs.org

| LC-MS | Polarity and column interaction | Mass-to-charge ratio | Analysis of less volatile or thermally sensitive esters and related compounds. nih.gov |

Chemometric and Multivariate Statistical Analysis in Data Interpretation and Process Optimization

The large and complex datasets generated by modern hyphenated analytical platforms necessitate the use of advanced data analysis methods. nih.gov Chemometrics applies mathematical and statistical methods to extract maximum chemical information from chemical data. taylorfrancis.com Multivariate statistical analysis (MVA) encompasses a range of statistical tools designed for situations involving multiple variables. spectroscopyonline.com

In the context of this compound research, these methods are invaluable for interpreting complex chromatograms and spectra, identifying patterns, and optimizing production processes. spectroscopyonline.com Unsupervised methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are often used for exploratory data analysis. taylorfrancis.commdpi.com

Principal Component Analysis (PCA): This technique reduces the dimensionality of large datasets (e.g., a full chromatogram or spectrum for multiple samples) by transforming the original variables into a smaller set of uncorrelated variables called principal components. spectroscopyonline.commdpi.com This allows for the visualization of sample groupings, trends, and outliers, which can be used to classify samples based on their chemical profiles or to identify key variables that differentiate them. mdpi.com

Hierarchical Cluster Analysis (HCA): HCA is a method that groups similar samples together based on their measured characteristics, creating a dendrogram or tree-like diagram that illustrates the relationships between clusters. taylorfrancis.commdpi.com

These statistical tools are critical for process analytical technology (PAT) and quality control. For example, Multivariate Statistical Process Control (MSPC) can be used to monitor complex processes in real-time. nih.gov By building a statistical model of a process operating under normal conditions, any deviations can be detected quickly, allowing for immediate corrective action. nih.gov This approach ensures consistent product quality and optimizes process efficiency. The application of MVA can lead to reduced sample preparation, the use of non-destructive analytical methods, and more accurate determination of analytes in multi-component systems. spectroscopyonline.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Environmental Chemical Research and Transformation of Isoamyl 2 Octynoate

Studies on Abiotic and Biotic Degradation Mechanisms

The environmental degradation of isoamyl 2-octynoate can occur through both abiotic and biotic pathways. Abiotic degradation involves non-living environmental factors, while biotic degradation is facilitated by living organisms.

Photooxidation: Photooxidation is a key abiotic degradation mechanism for many organic compounds in the atmosphere. For instance, the photooxidation of isoamylene, a related compound, proceeds via the formation of hydroperoxides, leading to products such as acetone, 2-methyl-2,3-epoxybutane, and various alcohols and aldehydes. researchgate.net While specific studies on the photooxidation of this compound are not readily available, its structural relative, methyl 2-octynoate, is known to be a fragrance ingredient, and such compounds are subject to atmospheric degradation. chemicalbook.comeuropa.eueuropa.eu

Microbial Transformation: Biotic degradation, particularly through microbial transformation, is a significant pathway for the breakdown of organic chemicals in various environmental matrices. Microorganisms possess diverse enzymatic systems capable of modifying and degrading a wide array of compounds. medcraveonline.com For example, the fungus Geotrichum sp. has been shown to transform α-hydroxy and α-acetoxy ketones, indicating the potential for microbial action on ester-containing compounds like this compound. nih.gov The process of biotransformation can alter the chemical structure of a compound, often leading to metabolites with different properties. medcraveonline.comnih.gov Studies on strawberry fruits have shown that the concentration of methyl 2-octynoate can be influenced by biological processes, such as the regulation of gene expression involved in fruit ripening. mdpi.com

Methodologies for Tracking Environmental Fate and Transport

Tracking the environmental fate and transport of chemicals like this compound involves a combination of analytical and modeling techniques.

Analytical Methods: Advanced chromatographic techniques are crucial for detecting and quantifying volatile organic compounds (VOCs) in environmental samples. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds in various matrices, including food and environmental samples. mdpi.comnih.gov For instance, this method has been used to determine fruit aroma production, including the presence of methyl 2-octynoate in strawberries. mdpi.com In studies of maize silage, methyl 2-octynoate has been used as an internal standard in two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF MS) for the comprehensive analysis of the volatilome. nih.gov

Modeling and Risk Assessment: The environmental fate and transport of chemicals are also assessed through modeling and risk assessment frameworks. International bodies like the European Union and the US Environmental Protection Agency utilize data on chemical properties and use patterns to predict environmental concentrations and potential risks. industrialchemicals.gov.au For related compounds like methyl 2-octynoate, data from such assessments are available, providing insights into their environmental behavior. industrialchemicals.gov.au

Role of this compound as an Environmental Volatile Organic Compound (VOC)

This compound is classified as a volatile organic compound (VOC). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate and enter the atmosphere. afirm-group.comroadmaptozero.comaccustandard.com

VOCs are present in a wide range of industrial and consumer products, including fragrances, adhesives, and cleaning agents. afirm-group.comroadmaptozero.com As a fragrance ingredient, this compound can be released into the environment from these products. fao.orgecfr.govgoogle.com The release of VOCs can have implications for air quality and atmospheric chemistry. afirm-group.comroadmaptozero.com While some VOCs are naturally occurring, many are synthetic and their presence in the environment is a result of human activities. nih.gov The study of fragrant organic compounds (FOCs), a subset of VOCs derived from plants, is an active area of research to understand their environmental and biological effects. nih.gov

Mechanistic Studies of Biointeractions

Hapten and Allergen Mechanisms: this compound and related compounds, such as methyl 2-octynoate, are recognized as haptens. medchemexpress.com A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. wikipedia.org This process of covalent binding to proteins is known as haptenation. nih.govnih.gov

The chemical mechanism underlying the allergenic potential of these compounds involves their electrophilic nature. The triple bond in the 2-octynoate moiety makes the molecule reactive towards nucleophilic amino acid residues in skin proteins, such as cysteine and lysine. ecetoc.org This covalent modification of skin proteins forms a hapten-protein conjugate, which is then recognized as an antigen by the immune system, leading to allergic contact dermatitis in sensitized individuals. wikipedia.orgnih.gov

The sensitization process involves the uptake and processing of the hapten-protein conjugate by antigen-presenting cells, such as dendritic cells in the skin. nih.gov These cells then migrate to the lymph nodes and present the antigen to T-cells, initiating an immune response. wikipedia.orgnih.gov Subsequent exposure to the hapten can then trigger an allergic reaction. wikipedia.org Methyl 2-octynoate is an established contact allergen in humans, with documented cases of allergic reactions. industrialchemicals.gov.aucontactderm.org

Theoretical and Computational Chemistry Studies

Molecular Modeling and Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like isoamyl 2-octynoate. wikipedia.orgscispace.comnumberanalytics.com DFT methods model electron correlation at a lower computational cost compared to other high-level approaches, making them suitable for a wide range of chemical systems. wikipedia.org These calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer another powerful approach to study molecular properties. stackexchange.comneuronresearch.net These methods, such as Møller-Plesset perturbation theory (MP2), can be used to optimize molecular geometries and calculate vibrational frequencies for reactants, products, and transition states in a reaction. nist.gov For instance, studies on similar organic molecules have utilized ab initio calculations to investigate reaction mechanisms, such as nitrosation, by modeling the participation of counter-cations and their influence on the formation of different isomers. nih.gov

The application of these quantum mechanical methods allows for a detailed understanding of how the distribution of electrons within the this compound molecule influences its chemical behavior. researchgate.net For example, the presence of the electron-withdrawing alkyne group and the ester functionality significantly impacts the electron density distribution and, consequently, the molecule's reactivity profile.

Computational MethodKey ApplicationInformation Yielded
Density Functional Theory (DFT)Electronic structure analysisHOMO/LUMO energies, electron density distribution, reactivity indices
Ab Initio Methods (e.g., MP2)Reaction mechanism studiesOptimized geometries, vibrational frequencies, transition state structures

Prediction and Validation of Spectroscopic Data

Computational chemistry serves as a powerful tool for the prediction and validation of spectroscopic data. Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For example, theoretical calculations can help in the interpretation of complex spectra and the identification of unknown compounds.

In the context of fragrance materials like this compound, gas chromatography-mass spectrometry (GC-MS) is a common analytical technique. ifrafragrance.org Computational methods can aid in the interpretation of mass spectra by predicting fragmentation patterns. Furthermore, theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. While specific computational studies on the spectroscopic data of this compound are not detailed in the provided results, the general applicability of these methods is well-established. For instance, studies on other organic molecules have shown that theoretical modeling can predict UV protection activity based on electronic transitions in the UV region. science.gov

Simulation of Reaction Pathways, Transition States, and Energy Landscapes

Understanding the transformation of this compound in various chemical environments requires the simulation of its reaction pathways. Computational methods allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry. mdpi.com By identifying the minimum energy pathways on these surfaces, chemists can predict the most likely routes for a reaction to proceed.

A crucial aspect of this is the identification of transition states, which are the high-energy structures that connect reactants and products. mdpi.com The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. Ab initio and DFT calculations are frequently used to locate and characterize transition states, providing insights into the feasibility and mechanism of a reaction. nist.govnih.gov For instance, simulations can model the unfolding of proteins by mapping the free energy landscape and identifying extended transition states. mdpi.com Similarly, for a molecule like this compound, these simulations could predict its stability and degradation pathways under various conditions. The simulation of biochemical pathways, often modeled as a system of ordinary differential equations, can also provide a deterministic view of how a compound might behave within a biological network. arxiv.org

The study of energy landscapes can be enhanced by tools that analyze the path of least action, helping to understand the most favorable reaction routes. evanseitz.com These computational approaches can even account for the influence of transition state weighting, providing a more nuanced understanding of reaction favorability beyond simple integrated energy. evanseitz.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding of Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of a compound with its biological activity or a particular property. nih.govresearchgate.net This approach is fundamental in fields like drug discovery and toxicology for predicting the properties of new or untested chemicals. dovepress.commdpi.com

For fragrance ingredients like this compound, QSAR models can be developed to predict properties such as skin sensitization potential. industrialchemicals.gov.au These models use molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of the molecule. nih.gov For example, structural alerts for protein binding can be identified, and while a parent compound might be predicted as negative for skin sensitization, its potential metabolites could be predicted as strong sensitizers. industrialchemicals.gov.au

The development of robust QSAR models relies on high-quality experimental data for a set of related compounds to "train" the model. nih.gov Once validated, these models can offer mechanistic insights into how a molecule like this compound interacts with biological systems. For instance, QSAR studies have been used to understand the interactions of various compounds with biological transporters. nih.gov The European Commission has also highlighted the need for further development of QSAR models for fragrance allergens, incorporating data from various sources to improve predictive accuracy. europa.eu

Modeling ApproachObjectiveKey InputsPredicted Outputs
QSAR Predict biological activity/propertyMolecular descriptors (structural, physicochemical, electronic)Skin sensitization potential, receptor binding affinity, etc.
Reaction Pathway Simulation Elucidate reaction mechanismsReactant/product structures, environmental conditionsTransition states, activation energies, reaction kinetics

Future Research Directions and Interdisciplinary Collaborations

Development of Novel Biocatalytic Systems through Directed Evolution and Protein Engineering

The enzymatic synthesis of esters, including isoamyl 2-octynoate, offers a green and highly selective alternative to traditional chemical methods. nih.gov Future research will heavily focus on developing novel biocatalytic systems with enhanced efficiency and specificity.

Directed evolution and protein engineering are powerful tools to tailor enzymes for specific industrial applications. nih.gov By iteratively introducing mutations and screening for desired traits, scientists can create robust biocatalysts. researchgate.net For instance, lipases and esterases, key enzymes in ester synthesis, can be engineered to exhibit higher activity, stability in non-aqueous solvents, and specific substrate recognition. researchgate.netrug.nl This is particularly relevant for the synthesis of specialty esters like this compound, which involves a specific alcohol (isoamyl alcohol) and a functionalized fatty acid (2-octynoic acid). chemicalbook.comjmb.or.kr

Recent studies have demonstrated the successful engineering of enzymes for the synthesis of various esters, including flavor and fragrance compounds. inrs.ca For example, the lipase (B570770) from Candida antarctica (CalB) has been a frequent target for protein engineering to improve its catalytic efficiency and selectivity in producing esters like methyl salicylate (B1505791) and methyl cinnamate. inrs.ca Similar strategies could be applied to develop a highly efficient biocatalyst for this compound production. The process involves creating mutant libraries of enzymes and screening them for improved performance under industrial conditions. d-nb.infoacs.org This approach not only enhances the production yield but also allows for the synthesis of optically pure compounds when chiral centers are present. acs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Process Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and process optimization. engineering.org.cneurekalert.org For esterification reactions like the one producing this compound, AI can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. vdu.ltmdpi.com

Researchers are developing ML models trained on vast datasets of chemical reactions to predict the success and yield of a given transformation. researchgate.net These models can analyze the structure of reactants, such as isoamyl alcohol and 2-octynoic acid, and predict their reactivity under various catalytic conditions. mdpi.com This predictive power can significantly reduce the number of experiments needed, accelerating the development of efficient synthetic protocols.

Furthermore, AI can be employed to optimize the entire production process. By analyzing real-time data from a reactor, an AI system can adjust parameters like temperature, pressure, and catalyst loading to maximize the yield and purity of this compound while minimizing energy consumption and waste generation. The use of generative large language models (LLMs) to translate molecular notations into detailed procedural texts for esterification reactions is a promising area of research that could streamline the transfer of knowledge from computational design to laboratory practice. vdu.ltmdpi.com

Exploration of Sustainable Chemical Technologies for Industrial-Scale Ester Production

The chemical industry is under increasing pressure to adopt more sustainable practices. For the industrial-scale production of esters like this compound, research is focused on developing technologies that are environmentally friendly and economically viable. rsc.orgchint.it

One key area is the use of renewable feedstocks. rsc.org Isoamyl alcohol can be derived from fusel oil, a byproduct of fermentation, and research into producing fatty acids from renewable biomass is ongoing. The use of biocatalysis, as discussed earlier, is another cornerstone of sustainable ester production, as it often operates under milder conditions and reduces the generation of hazardous byproducts compared to traditional chemical synthesis. nih.gov

Innovations in reactor technology are also crucial for sustainable industrial-scale production. For example, jet reactor technology offers efficient mixing and heat transfer, leading to shorter reaction times and higher product yields in esterification processes. thyssenkrupp-uhde.com The development of continuous flow reactors for ester synthesis can also improve efficiency and safety. Furthermore, the principles of a circular economy are being applied, with research into recycling and reusing byproducts and catalysts to minimize waste. petpla.net

Systems Biology Approaches to Deeper Understanding of Metabolic Pathways and Their Regulation

For the bio-based production of this compound, a thorough understanding of the metabolic pathways involved in the synthesis of its precursors—isoamyl alcohol and 2-octynoic acid—is essential. Systems biology, which integrates experimental data with computational modeling, provides a framework for dissecting these complex biological networks. biorxiv.org

By studying the genome, transcriptome, proteome, and metabolome of microorganisms, researchers can identify the genes and enzymes responsible for producing the necessary building blocks. chalmers.senih.gov For example, understanding the regulation of the Ehrlich pathway in yeast can lead to strategies for overproducing isoamyl alcohol. nih.gov Similarly, elucidating the fatty acid synthesis pathways in bacteria or yeast can pave the way for engineering these organisms to produce 2-octynoic acid. biorxiv.orgfrontiersin.org

This knowledge can then be used for metabolic engineering, where specific genes are manipulated to redirect metabolic flux towards the desired products. chalmers.se This could involve overexpressing key enzymes, deleting competing pathways, and optimizing the cellular environment to enhance the production of this compound precursors. chalmers.se

Advances in Miniaturized and High-Throughput Analytical Methodologies for Complex Systems

The development of efficient production methods for this compound relies on rapid and accurate analytical techniques to monitor reaction progress and product quality. chromatographyonline.com Miniaturized and high-throughput analytical methods are becoming increasingly important in this context. csic.esresearchgate.net

Techniques like microfluidics and lab-on-a-chip systems allow for the analysis of very small sample volumes, reducing reagent consumption and analysis time. csic.es These miniaturized systems can be integrated with various detection methods, such as mass spectrometry or fluorescence, to provide real-time information about the concentration of reactants and products. chromatographyonline.com

For complex reaction mixtures, advanced separation techniques are crucial. Miniaturized gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems are being developed for faster and more efficient separation of compounds. nih.govchromatographyonline.com These methods are essential for accurately quantifying this compound and identifying any potential impurities. The development of high-throughput screening assays is also critical for directed evolution experiments, enabling the rapid evaluation of thousands of enzyme variants. researchgate.net

Interdisciplinary Research at the Interface of Synthetic Chemistry, Biochemistry, and Environmental Science

The future of chemical manufacturing, including the production of esters like this compound, lies in the convergence of multiple scientific disciplines. ucsb.edu The synthesis of this compound requires expertise in organic chemistry to design and execute efficient chemical reactions. unc.eduresearchgate.net Biochemistry plays a vital role in developing enzymatic and whole-cell biocatalytic systems for a more sustainable production route. jmb.or.krrsc.org

Environmental science provides the framework for assessing the environmental impact of the production process and the lifecycle of the product. This includes evaluating the biodegradability of this compound and its potential effects on ecosystems. The interdisciplinary approach ensures that the development of new chemical products and processes is not only economically viable but also environmentally responsible.

This collaborative effort will be crucial for addressing the challenges of creating a truly sustainable chemical industry. By integrating knowledge from synthetic chemistry, biochemistry, and environmental science, researchers can develop innovative and holistic solutions for the production of this compound and other valuable chemical compounds.

Q & A

Q. How can researchers optimize the synthesis of Isoamyl 2-octynoate while ensuring safety and reproducibility?

  • Methodological Answer : Use factorial design to systematically vary parameters (e.g., catalyst concentration, reaction temperature, and solvent polarity). For example:
FactorRange TestedOptimal Value
Temperature50–100°C80°C
Catalyst (mol%)1–5%3%
Reaction Time2–8 hours6 hours
Monitor intermediates and byproducts via GC-MS and adhere to safety protocols for handling volatile compounds (e.g., use solvent-resistant gloves, fume hoods) . Validate reproducibility by repeating experiments under identical conditions and documenting deviations .

Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structural integrity by analyzing 1^1H and 13^13C spectra, focusing on the ester carbonyl (δ\delta ~170 ppm) and alkynyl proton signals (δ\delta ~2.5 ppm).
  • FT-IR : Identify functional groups (e.g., ester C=O stretch at 1740–1720 cm1^{-1}, C≡C stretch at 2260–2100 cm1^{-1}).
  • Chromatography (HPLC/GC) : Assess purity (>98%) and quantify residual solvents.
    Cross-validate results with literature data to ensure consistency .

Q. How should researchers integrate existing literature on this compound into experimental design?

  • Methodological Answer : Conduct a systematic literature review using databases like SciFinder and PubMed. Extract key parameters (e.g., synthetic yields, stability data) and tabulate discrepancies:
StudyYield (%)Stability (pH 7)
A (2020)72Stable
B (2022)65Degrades at >40°C
Use these insights to design experiments addressing gaps, such as pH-dependent stability assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Hypothesis Testing : Compare bioactivity under standardized conditions (e.g., cell line, incubation time). For example:
Assay TypeIC50_{50} (μM)Cell Line
Antimicrobial25 ± 3E. coli
Antifungal50 ± 5C. albicans
  • Dose-Response Curves : Use nonlinear regression to model efficacy thresholds.
  • Mechanistic Studies : Employ molecular docking to explore target binding affinity variations .

Q. How can factorial design improve the scalability of this compound synthesis?

  • Methodological Answer : Apply a 2k^k factorial design to evaluate interactions between variables:
FactorLow Level (-1)High Level (+1)
Pressure1 atm2 atm
Stirring Rate200 rpm600 rpm
Analyze main effects and interaction plots to identify optimal conditions for large-scale production. Validate with pilot-scale reactors and compare yields to lab-scale data .

Q. What theoretical frameworks guide the study of this compound’s environmental fate?

  • Methodological Answer : Link research to QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation pathways. For instance:
PropertyValueEnvironmental Impact
LogP3.2High bioaccumulation risk
Hydrolysis Half-life30 daysModerate persistence
Combine computational predictions with experimental hydrolysis studies at varying pH levels (e.g., 4, 7, 9) .

Q. How can AI-driven tools enhance research on this compound’s applications?

  • Methodological Answer : Implement machine learning algorithms (e.g., random forests, neural networks) to optimize reaction conditions or predict toxicity. For example:
AlgorithmPrediction Accuracy (%)Parameter Optimized
Random Forest92Catalyst Efficiency
Neural Network88Solvent Selection
Integrate AI with traditional methods like COMSOL Multiphysics for fluid dynamics simulations in synthesis reactors .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in this compound’s thermal stability data?

  • Methodological Answer : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) and compare degradation products via LC-MS . Use Arrhenius modeling to extrapolate shelf-life:
Temperature (°C)Degradation Rate (k)Shelf-life (Predicted)
250.001 day1^{-1}2.7 years
400.012 day1^{-1}0.3 years
Reconcile discrepancies by standardizing experimental protocols (e.g., humidity control, sample preparation) .

Ethical and Methodological Considerations

Q. What protocols ensure ethical handling of this compound in biological studies?

  • Methodological Answer : Follow IRB guidelines for in vitro/in vivo studies, including:
  • Informed Consent : Document participant/animal welfare protocols.
  • Waste Disposal : Neutralize acidic byproducts before disposal (pH 7–8).
    Reference safety data sheets (SDS) for emergency procedures (e.g., eye exposure: rinse for 15+ minutes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.